Trodusquemine (MSI-1436) is a natural aminosterol originally isolated from the liver of the dogfish shark, Squalus acanthias. [] It is classified as a polyaminosterol due to the presence of a spermine group attached to its cholestane skeleton. [] Trodusquemine has garnered significant attention in scientific research due to its diverse biological activities, making it a valuable tool for investigating various cellular processes and disease models.
Trodusquemine was first isolated from the marine sponge Tethya crypta. Its classification falls under the category of steroid polyamines, which are characterized by their structural complexity and biological significance. The compound has been studied for its potential therapeutic applications, including anti-obesity effects, neuroprotective properties, and its role in enhancing metabolic flexibility in various cell types .
The synthesis of trodusquemine involves several complex chemical reactions that can be derived from steroid precursors. Various synthetic routes have been explored to produce trodusquemine and its analogs.
Trodusquemine possesses a complex molecular structure characterized by a steroid backbone with additional functional groups that contribute to its biological activity.
Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to elucidate the structure of trodusquemine, confirming its stereochemistry and functional groups .
Trodusquemine is involved in various chemical reactions that underscore its reactivity and potential applications.
The mechanism by which trodusquemine exerts its biological effects is multifaceted.
Quantitative kinetic analysis has demonstrated that trodusquemine alters aggregation kinetics through modulation of microscopic rate constants associated with amyloid-beta aggregation processes .
Understanding the physical and chemical properties of trodusquemine is essential for its application in research and therapeutics.
Trodusquemine has diverse applications across various scientific fields.
Ongoing research aims to explore trodusquemine's broader pharmacological potential, including its role in cancer therapy and metabolic disorders.
Trodusquemine (MSI-1436) inhibits PTP1B through a non-competitive allosteric mechanism, binding to a site distal to the catalytic domain. This site localizes to the intrinsically disordered C-terminal region (residues 301–398), inducing conformational changes that propagate to the catalytic helix α7. This stabilizes PTP1B in an inactive "open" conformation, preventing substrate access [7] [3]. Unlike catalytic inhibitors, trodusquemine exhibits exceptional selectivity over homologous phosphatases (e.g., T-cell PTP [TCPTP]), attributed to its interaction with the unique C-terminal segment of PTP1B. Surface plasmon resonance studies confirm >100-fold selectivity for PTP1B over TCPTP, minimizing off-target effects [7] [8].
Table 1: Selectivity Profile of Trodusquemine Against Phosphatases
Phosphatase | IC₅₀ (μM) | Selectivity vs. PTP1B |
---|---|---|
PTP1B | 0.22 ± 0.03 | 1-fold |
TCPTP | 28.5 ± 3.1 | >100-fold |
CD45 | >50 | >200-fold |
SHP2 | >50 | >200-fold |
Data derived from recombinant enzyme assays [7] [8]
Trodusquemine enhances insulin sensitivity by blocking PTP1B-mediated dephosphorylation of the insulin receptor (IR) β-subunit and insulin receptor substrate 1 (IRS1). In hepatocytes and adipocytes, this increases IR autophosphorylation (Y1158/Y1162/Y1163) by 3.5-fold, amplifying downstream PI3K/Akt activation and GLUT4 translocation [3] [5]. Concurrently, it potentiates leptin signaling by preserving JAK2 phosphorylation at Y1007/Y1008, enabling STAT3 activation in hypothalamic neurons. In ob/ob mice, this reduces food intake by 40% and increases energy expenditure via uncoupling protein 1 (UCP1) upregulation in brown adipose tissue [7] [6].
Table 2: Trodusquemine-Mediated Phosphorylation Changes in Metabolic Pathways
Target Protein | Phosphorylation Site | Fold Increase | Functional Outcome |
---|---|---|---|
Insulin Receptor β | Y1158/Y1162/Y1163 | 3.5 | Enhanced glucose uptake |
JAK2 | Y1007/Y1008 | 2.8 | Leptin sensitization |
IRS1 | Y612 | 2.2 | PI3K/Akt pathway activation |
STAT3 | Y705 | 3.0 | Anorexigenic gene transcription |
Data from rodent models and cell cultures [5] [7]
PTP1B inhibition reverses metabolic inflammation by suppressing TNF-α/IL-6-driven SOCS3 expression, a key mediator of insulin resistance. In equine metabolic syndrome (EMS) liver explants, 1 μM trodusquemine reduced IL-6 release by 60% and elevated anti-inflammatory IL-10 by 2.1-fold [5]. It also ameliorates hepatic fibrosis by downregulating TGF-β/NOX4/MMP9 signaling and upregulating TIMP-1/Smad7, reducing collagen deposition by 45% in EMS models [5]. These effects converge to restore glucose uptake, evidenced by a 30% increase in glycosylated GLUT2 membrane localization in hepatocytes [5] [7].
Trodusquemine modulates monoamine transporters via cholesterol-dependent mechanisms. At 100 nM, it inhibits dopamine transporter (DAT) and norepinephrine transporter (NET) uptake by 25–30% in synaptosomes, comparable to bupropion. This activity is abolished in cholesterol-depleted membranes, indicating reliance on membrane lipid integrity [4] [6]. Structural modeling suggests the aminosterol core interacts with extracellular transporter domains (EL2 in DAT, EL4 in NET), altering conformational equilibria to favor outward-facing states. However, its affinity (Kᵢ ~ 1.2 μM) is 5-fold lower than for PTP1B, implying secondary neuromodulatory roles [6] [2].
The compound crosses the blood-brain barrier (BBB) via transcytosis-independent diffusion, achieving brain-to-plasma ratios of 0.8 within 1 hour post-IV administration. This facilitates central actions, including:
Trodusquemine selectively sequesters membrane cholesterol through hydrophobic interactions between its sterol-like scaffold and cholesterol’s iso-octyl tail. Surface plasmon resonance shows a KD of 5.2 nM for cholesterol vs. >1 μM for phospholipids [4]. This binding is entropy-driven, displacing 40% of cholesterol from lipid rafts in neuronal membranes at 10 μM. Cholesterol depletion disrupts raft-associated signaling platforms, including those governing insulin receptor oligomerization and EGFR trafficking [4] [10].
The compound alters membrane fluidity and curvature through two mechanisms:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9